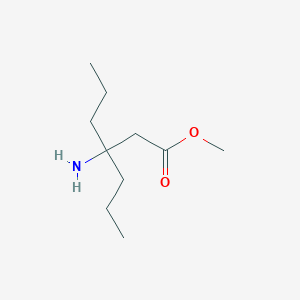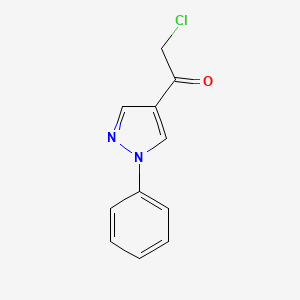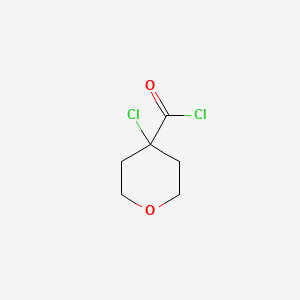
4-Chlorooxane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorooxane-4-carbonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2. It is a derivative of oxane, featuring a chloro substituent and a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of oxane derivatives under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Wissenschaftliche Forschungsanwendungen
4-Chlorooxane-4-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-chlorooxane-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The chloro group can also participate in substitution reactions, facilitating the formation of various derivatives. These reactions are often catalyzed by acids or bases, depending on the specific transformation .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutanoyl chloride: Similar in structure but lacks the oxane ring.
4-Chlorobenzoyl chloride: Contains a benzene ring instead of an oxane ring.
4-Chlorocyclohexanecarbonyl chloride: Features a cyclohexane ring instead of an oxane ring.
Uniqueness: 4-Chlorooxane-4-carbonyl chloride is unique due to its oxane ring structure, which imparts distinct reactivity and properties compared to other chloro-carbonyl chloride compounds. This uniqueness makes it valuable for specific synthetic applications and research endeavors .
Eigenschaften
CAS-Nummer |
99338-33-7 |
|---|---|
Molekularformel |
C6H8Cl2O2 |
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
4-chlorooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4H2 |
InChI-Schlüssel |
XFAMUCUBBARCEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


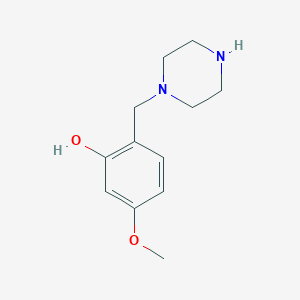

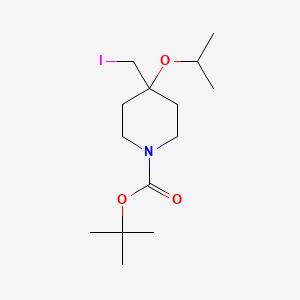
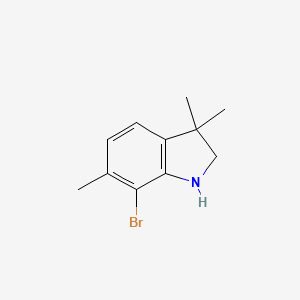
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
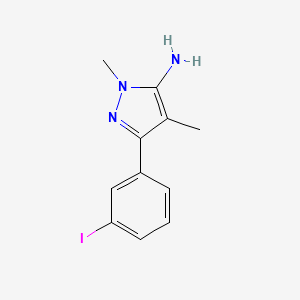
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
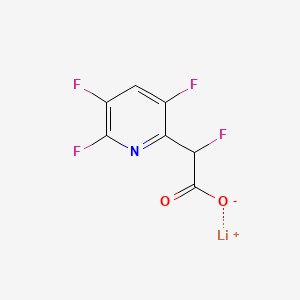
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
